molecular formula C9H8N2O B2541051 5-phenylisoxazol-3-amine CAS No. 6455-31-8

5-phenylisoxazol-3-amine

Cat. No.: B2541051
CAS No.: 6455-31-8
M. Wt: 160.176
InChI Key: YZEWHEPWBIADPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenylisoxazol-3-amine is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

5-Phenyl-1,2-oxazol-3-amine derivatives exhibit significant antimycobacterial activities. A study synthesizing novel thiourea compounds containing the 5-cyclobutyl-1,3-oxazol-2-yl moiety demonstrated high activity against both drug-sensitive Mycobacterium tuberculosis and multidrug-resistant strains. The most effective compound showed superior activity compared to the standard drug isoniazid in vitro and in vivo, with a selectivity index indicating low toxicity to Vero cells (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Synthesis and Biological Evaluation as 5-Lipoxygenase Inhibitors

N-Aryl-5-aryloxazol-2-amine derivatives, featuring an oxazole moiety, were synthesized and evaluated for their potential as 5-lipoxygenase inhibitors, targeting inflammation-related diseases like asthma and rheumatoid arthritis. Structure-activity relationship analysis highlighted the importance of specific substituents for 5-LOX inhibitory activity. A final hit demonstrated significant efficacy in an in vivo model of arachidonic acid-induced ear edema, indicating potential for treating chronic inflammatory skin disorders (Suh, Yum, & Cho, 2015).

Heterocyclic Scaffold Development

The versatile nature of 5-phenyl-1,2-oxazol-3-amine derivatives allows for the development of novel heterocyclic scaffolds. A template utilizing 4-bis(methylthio)methylene-2-phenyloxazol-5-one facilitated the synthesis of diverse heterocyclic compounds, including imidazolones and oxazoles, through nucleophilic ring opening followed by rearrangements. This methodology offers a pathway to novel structures with potential biological activities (Amareshwar, Mishra, & Ila, 2011).

Antiviral Activity Against Hepatitis C and Coxsackievirus

(5-Oxazolyl)phenyl amine derivatives have shown potent antiviral activities against hepatitis C virus (HCV) and coxsackieviruses B3 and B6 in vitro. Several compounds from this class exhibited significant inhibitory effects at low micromolar concentrations, with minimal cytotoxicity in cell-based assays, highlighting their potential as antiviral agents (Zhong, Zhang, Peng, Li, Shan, Zuo, Li, Gao, & Li, 2013).

Functional Modification of Polymers

Poly vinyl alcohol/acrylic acid hydrogels modified through condensation with amine compounds, including 5-phenyl-1,2-oxazol-3-amine derivatives, showed enhanced swelling properties and thermal stability. These modifications imparted significant antibacterial and antifungal activities to the hydrogels, demonstrating their potential for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

5-Phenyl-1,2-oxazol-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

The future directions in the research of 5-Phenyl-1,2-oxazol-3-amine and related compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on the synthesis of novel oxazole analogs possessing enhanced biological activities with minimum toxicity .

Properties

IUPAC Name

5-phenyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWHEPWBIADPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6455-31-8
Record name 5-phenyl-1,2-oxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydroxylamine sulfate (2.5 g, 30.3 mmol) is added to a stirred solution of 3-oxo-3-phenylpropanenitrile (4 g, 27.6 mmol) and NaOH (1.27 g, 31.7 mmol) in H2O (25 mL)/EtOH (25 mL). The mixture is stirred at rt and then heated to 80° C. for 22 h. At this point, conc. HCl (3.39 ml, 41.3 mmol) is added and the mixture heated at 80° C. for an additional 2 h. It is then basified to pH 10 and extracted with EtOAc to give 5-phenyl-isoxazol-3-ylamine. MS (ESI) m/z 161.2 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.39 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-oxo-3-phenylpropanenitrile (1.5 g, 10.3 mmol) and NaOH (452 mg, 11.3 mmol) in water (10 mL)/EtOH (10 mL) was added hydroxylamine hydrochloride (785 mg, 11.3 mmol). The mixture was stirred at 80° C. for overnight. At this point, conc. HCl (1.3 mL, 15.5 mmol) was added and the resulting mixture was heated at 80° C. for 2 h. It was then basified to pH 10 and extracted with ethyl acetate. The combined extract was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with ethyl acetate/petroleum ether (1:50 to 1:10) to afford 299a as a yellow solid (1.1 g, 68%). MS-ESI: [M+H]+ 161.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-phenyl-2-propyne-nitrile (1.27 g, 0.01 mol, Step A) in EtOH (20 mL) was added at RT hydroxylamine hydrochloride (3.5 g, 0.05 mol) followed by 10% NaOH (28 mL). The exothermic reaction was stirred at RT 24 h, then diluted with H2O. The resulting precipitate was filtered off, washed with H2O and dried over P2O5 to afford 3-amino-5-phenylisoxazole as a white crystalline solid.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.